molecular formula C13H12N2O4 B1394393 3-Oxo-4-(1-oxo-1H-phthalazin-2-yl)-butyric acid methyl ester CAS No. 1229623-51-1

3-Oxo-4-(1-oxo-1H-phthalazin-2-yl)-butyric acid methyl ester

Cat. No. B1394393
M. Wt: 260.24 g/mol
InChI Key: LYMUJTAOPQTXLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-4-(1-oxo-1H-phthalazin-2-yl)-butyric acid methyl ester, also known as 3-oxo-4-phthalimidobutyric acid methyl ester (OPMA), is a phthalimide derivative that is used as a synthetic intermediate in the chemical industry. It is widely used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. OPMA is also used in the synthesis of bioactive compounds such as peptides, peptidomimetics, and peptidomimetic inhibitors.

Scientific Research Applications

  • Synthesis of Phthalazinone Derivatives : Phthalazinone derivatives are synthesized through a series of reactions starting from amino acid methyl esters of 4-benzyl-1(2H)-phthalazinone, proceeding through hydrazinolysis and azide coupling methods. These derivatives have potential applications in the field of medicinal chemistry due to their expected anticancer activity (Rayes et al., 2019).

  • Creation of Triazole Derivatives : The synthesis of 1,2,4- triazoles fused with heterocyclic rings demonstrates diverse biological applications. This process involves the transformation of 4-methyl-2-oxo-2H-chromen-7-yl-oxyacetic acid ethyl ester into various derivatives through a sequence of chemical reactions, highlighting the compound's versatility in the synthesis of biologically active molecules (Mottaghinejad & Alibakhshi, 2018).

  • Development of Photosensitive Prodrugs : A novel class of coumarin fused oxazoles has been investigated as photosensitive units for carboxylic acid groups. This study showcases the potential use of these derivatives in the field of photoactivated prodrugs, where precise control over drug activation can be achieved through light exposure (Soares et al., 2017).

  • Elucidation of Molecular Structures : The molecular and crystal structure of 4-ethoxycarbonyloxy-1-oxo-1H-phthalazine-2-carboxylic acid ethyl ester has been studied, demonstrating the compound's utility in structural chemistry and material sciences. Understanding the structural properties is crucial for applications in crystallography and molecular design (Rajnikant et al., 2006).

properties

IUPAC Name

methyl 3-oxo-4-(1-oxophthalazin-2-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-19-12(17)6-10(16)8-15-13(18)11-5-3-2-4-9(11)7-14-15/h2-5,7H,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMUJTAOPQTXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CN1C(=O)C2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-4-(1-oxo-1H-phthalazin-2-yl)-butyric acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxo-4-(1-oxo-1H-phthalazin-2-yl)-butyric acid methyl ester
Reactant of Route 2
Reactant of Route 2
3-Oxo-4-(1-oxo-1H-phthalazin-2-yl)-butyric acid methyl ester
Reactant of Route 3
Reactant of Route 3
3-Oxo-4-(1-oxo-1H-phthalazin-2-yl)-butyric acid methyl ester
Reactant of Route 4
Reactant of Route 4
3-Oxo-4-(1-oxo-1H-phthalazin-2-yl)-butyric acid methyl ester
Reactant of Route 5
Reactant of Route 5
3-Oxo-4-(1-oxo-1H-phthalazin-2-yl)-butyric acid methyl ester
Reactant of Route 6
Reactant of Route 6
3-Oxo-4-(1-oxo-1H-phthalazin-2-yl)-butyric acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.